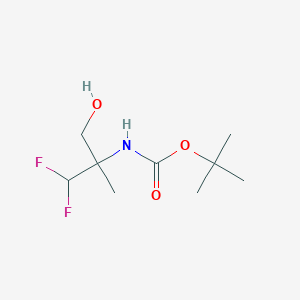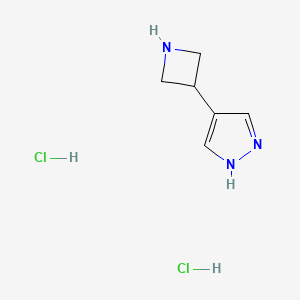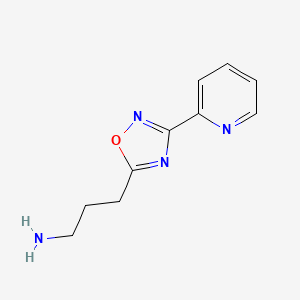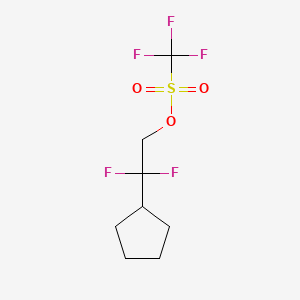
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a cyclopentyl group, two difluoroethyl groups, and a trifluoromethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate typically involves the reaction of cyclopentyl compounds with difluoroethyl and trifluoromethanesulfonate reagents. One common method involves the use of 2,2-difluoroethyl trifluoromethanesulfonate as a starting material . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents that stabilize the reactants and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield compounds with different functional groups replacing the trifluoromethanesulfonate group .
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds and intermediates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethyltrifluoromethanesulfonate: This compound shares similar structural features but lacks the cyclopentyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another related compound with trifluoromethanesulfonate and trifluoroethyl groups.
Uniqueness
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is unique due to the presence of the cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Eigenschaften
Molekularformel |
C8H11F5O3S |
|---|---|
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
(2-cyclopentyl-2,2-difluoroethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F5O3S/c9-7(10,6-3-1-2-4-6)5-16-17(14,15)8(11,12)13/h6H,1-5H2 |
InChI-Schlüssel |
DKKHUDMBZWZKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(COS(=O)(=O)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
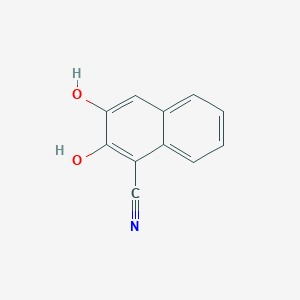
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
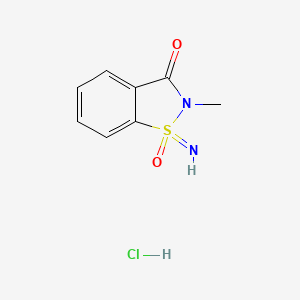
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
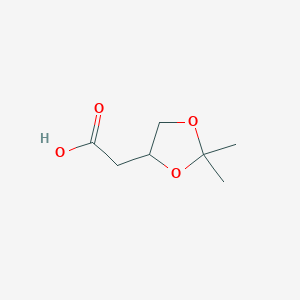
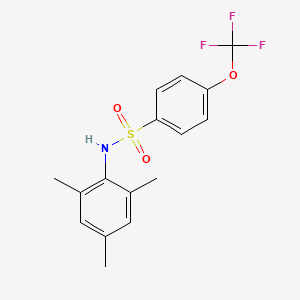
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
